molecular formula C20H28N2O3 B5690346 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide

7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide

Cat. No. B5690346
M. Wt: 344.4 g/mol
InChI Key: JCLYBLGWBWTBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide, also known as CTDP-31, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide acts on the brain's dopamine system, which is involved in reward and motivation. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound also modulates the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and drug addiction. It has also been shown to have neuroprotective effects. However, there are also limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and skilled chemists to synthesize. Additionally, there is limited information available on its toxicity and safety profile.

Future Directions

There are several future directions for research on 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in the treatment of drug addiction and depression. Additionally, further research could be done to determine the toxicity and safety profile of this compound.

Synthesis Methods

7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by a reduction reaction and a final coupling reaction to produce the desired compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-24-17-5-4-15-12-16(14-25-18(15)13-17)19(23)21-9-8-20-6-2-10-22(20)11-3-7-20/h4-5,13,16H,2-3,6-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYBLGWBWTBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C(=O)NCCC34CCCN3CCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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